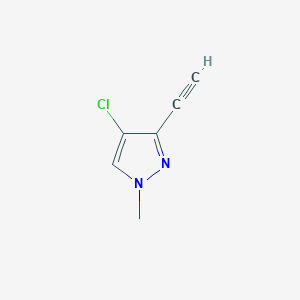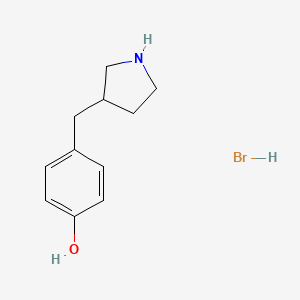
6-(1-Methylpyrazol-4-YL)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-(1-Methylpyrazol-4-YL)pyridine-2-carboxylic acid” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains a carboxylic acid group (COOH) and a methylpyrazol group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyridine-2-carboxylic acid has been used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones . Another study reported the synthesis of substituted 6-(1,3-oxazolinScientific Research Applications
1. Supramolecular Synthons in Crystal Structures
Pyrazinecarboxylic acids, which include derivatives of 6-(1-Methylpyrazol-4-YL)pyridine-2-carboxylic acid, exhibit specific supramolecular synthons in their crystal structures. These structures are governed by hydrogen bonding patterns that are crucial for crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).
2. Coordination Chemistry
The compound's derivatives are used as ligands in coordination chemistry, having applications in luminescent lanthanide compounds for biological sensing, and iron complexes that exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).
3. Anticancer and Anti-inflammatory Agents
Certain pyrazolopyrimidines derivatives, which can be synthesized from related compounds, have shown potential as anticancer and anti-5-lipoxygenase agents, highlighting the compound's relevance in pharmaceutical research (Rahmouni et al., 2016).
4. Synthesis of Novel Pyrazolo[3,4-b]pyridines
Research into the synthesis of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters, which are related to this compound, has shown applications in the development of A1 adenosine receptor inhibitors, with potential in medicinal chemistry (Manetti et al., 2005).
5. Molecular Docking and Screening
The compound's derivatives are subject to molecular docking and in vitro screening, indicating their potential application in the development of antimicrobial and antioxidant agents (Flefel et al., 2018).
6. Iron(II) Complexes Formation
Research into the formation of Iron(II) complexes with derivatives of this compound has revealed insights into their structure and potential applications in materials science (Roberts et al., 2014).
Properties
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-7(5-11-13)8-3-2-4-9(12-8)10(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTPMLROGQFFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2576463.png)


![N-benzyl-3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2576466.png)

![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2576470.png)
![4-[[(9-Methylpurin-6-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2576471.png)




![N-(4-fluorophenyl)-11-(6-fluoropyridin-2-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2576481.png)


